Dextrométhorphane-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

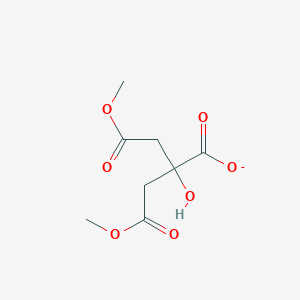

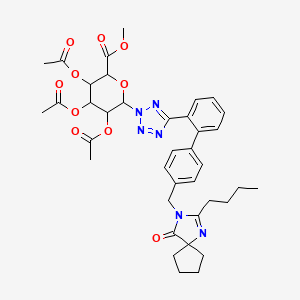

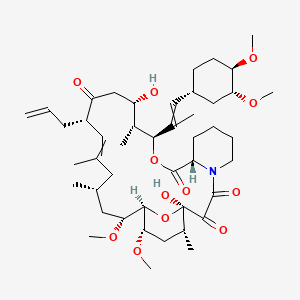

Dextromethorphan-d3 is a deuterated form of dextromethorphan, a widely used antitussive (cough suppressant) found in many over-the-counter cold and cough medications. The deuterium atoms replace three hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, making it useful for various scientific research applications .

Applications De Recherche Scientifique

Dextromethorphan-d3 is extensively used in scientific research due to its unique properties:

Mécanisme D'action

- Dextromethorphan primarily acts as a low-affinity uncompetitive NMDA receptor antagonist . NMDA receptors play a crucial role in synaptic plasticity and pain modulation.

- Additionally, dextromethorphan is an agonist of the sigma-1 receptor , which may contribute to its antitussive effects .

- The stimulation of sigma-1 receptors further suppresses the cough center in the brainstem, interrupting the cough signal transmission .

- It may also impact other neurotransmitter systems due to its structural similarity to opioids, although its interaction with opioid receptors is minimal .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Dextromethorphan-d3, like its non-deuterated counterpart, is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the O-demethylation of Dextromethorphan to dextrorphan, a process that can be tracked using Dextromethorphan-d3 .

Cellular Effects

Dextromethorphan has been shown to have multiple effects on cellular function, including modulation of neurotransmitter release, inhibition of voltage-gated ion channels, and antagonism of NMDA receptors . It is likely that Dextromethorphan-d3 shares these effects due to its structural similarity to Dextromethorphan.

Molecular Mechanism

Dextromethorphan is known to exert its effects through several mechanisms, including acting as an antagonist at NMDA receptors, inhibiting voltage-gated sodium channels, and modulating the release of several neurotransmitters . Dextromethorphan-d3 likely shares these mechanisms due to its structural similarity to Dextromethorphan.

Temporal Effects in Laboratory Settings

Dextromethorphan is known to have a rapid onset of action and a half-life of approximately 3-6 hours in humans . The stability and degradation of Dextromethorphan-d3 in laboratory settings would need to be studied further.

Dosage Effects in Animal Models

Dextromethorphan has been shown to have dose-dependent effects in animal models, with higher doses causing increased locomotor activity and lower doses having analgesic effects .

Metabolic Pathways

Dextromethorphan-d3 is metabolized primarily by the cytochrome P450 enzyme CYP2D6 to dextrorphan . This metabolic pathway is a major determinant of the pharmacokinetics and pharmacodynamics of Dextromethorphan.

Transport and Distribution

Dextromethorphan is known to be widely distributed throughout the body, with high concentrations found in the liver and brain .

Subcellular Localization

Dextromethorphan is known to act at several sites within the cell, including the cell membrane (where it inhibits voltage-gated ion channels) and the cytoplasm (where it modulates neurotransmitter release) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dextromethorphan-d3 typically involves the incorporation of deuterium into the dextromethorphan molecule. This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of dextromethorphan-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-pressure catalytic exchange and deuterated solvents to facilitate the incorporation of deuterium .

Analyse Des Réactions Chimiques

Types of Reactions

Dextromethorphan-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert dextromethorphan-d3 into its metabolites, such as dextrorphan-d3.

Reduction: Although less common, reduction reactions can modify the functional groups in the molecule.

Substitution: Deuterium atoms in dextromethorphan-d3 can be replaced with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions include dextrorphan-d3, a primary metabolite, and other minor metabolites that result from further oxidation or reduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dextrorphan: A primary metabolite of dextromethorphan, it shares similar pharmacological properties but with different potency and duration of action.

Levomethorphan: An enantiomer of dextromethorphan, it has different pharmacological effects and is not commonly used as a cough suppressant.

Uniqueness

Dextromethorphan-d3 is unique due to its deuterium content, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can slow down the metabolic rate, leading to prolonged action and improved bioavailability. This makes dextromethorphan-d3 a valuable tool in both research and clinical settings .

Propriétés

Numéro CAS |

524713-56-2 |

|---|---|

Formule moléculaire |

C18H25NO |

Poids moléculaire |

274.4 g/mol |

Nom IUPAC |

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3 |

Clé InChI |

MKXZASYAUGDDCJ-GQJJTUARSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

SMILES isomérique |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC |

SMILES canonique |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Synonymes |

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan; (+)-3-Methoxy-N-(methyl-d3)morphinan; d-3-Methoxy-N-(methyl-d3)morphinan; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)